3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a cyclohexylcarbamoyl group, two fluorine atoms on the biphenyl ring, and a benzoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atoms, and attachment of the cyclohexylcarbamoyl and benzoate groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and base, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylcarbamoyl)benzoate: A related compound with similar structural features but lacking the biphenyl and fluorine groups.
2’,4’-difluorobiphenyl-4-yl benzoate: A compound with the biphenyl and fluorine groups but without the cyclohexylcarbamoyl group.
Uniqueness
3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
1095208-42-6 |
---|---|
Molecular Formula |
C26H23F2NO3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-(cyclohexylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate |
InChI |
InChI=1S/C26H23F2NO3/c27-19-12-13-21(23(28)16-19)18-11-14-24(32-26(31)17-7-3-1-4-8-17)22(15-18)25(30)29-20-9-5-2-6-10-20/h1,3-4,7-8,11-16,20H,2,5-6,9-10H2,(H,29,30) |
InChI Key |
BRDSEPLLOOTSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.